molecular formula C11H13NO2 B2641824 1-Phenylpyrrolidine-2-carboxylic acid CAS No. 1252657-81-0

1-Phenylpyrrolidine-2-carboxylic acid

货号: B2641824
CAS 编号: 1252657-81-0
分子量: 191.23
InChI 键: ZZMSDLWVAMNVOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenylpyrrolidine-2-carboxylic acid (CAS: 1252657-81-0) is a chiral pyrrolidine derivative with a phenyl substituent at the 1-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The compound is commercially available in high purity (>98%) for research applications, particularly in medicinal chemistry and organic synthesis. Key structural features include:

  • A five-membered pyrrolidine ring with stereochemical variability (e.g., (S)-enantiomer: [α]D²³ = −47.2 in CHCl₃) .
  • A phenyl group enhancing lipophilicity, which influences solubility and pharmacokinetic properties.

The compound is typically stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to prevent degradation . Its synthesis often involves enantioselective routes, such as the resolution of racemic mixtures or catalytic asymmetric methods, achieving yields comparable to structurally related compounds (e.g., 71–95% for pyrrolidine-pyridine hybrids) .

属性

IUPAC Name

1-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMSDLWVAMNVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252657-81-0
Record name 1-phenylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

1-Phenylpyrrolidine-2-carboxylic acid (PPCA) is an organic compound with the molecular formula C11_{11}H13_{13}NO2_2. Its structure features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group, which contributes to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of PPCA.

  • Molecular Weight : 191.23 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in various organic solvents
  • Structural Representation :
    • InChI Key: ZZMSDLWVAMNVOD-UHFFFAOYSA-N
    • SMILES Notation: C1CC(N(C1)C2=CC=CC=C2)C(=O)O

Biological Activities

PPCA has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

1. Anticancer Activity

Studies have shown that PPCA exhibits anticancer properties, particularly against human lung adenocarcinoma cells (A549). The compound's effectiveness was evaluated using an MTT assay to assess cell viability after treatment.

  • Findings :
    • At a concentration of 100 µM, PPCA resulted in a post-treatment viability of 78–86% in A549 cells, indicating moderate anticancer activity compared to standard chemotherapeutic agents like cisplatin .
    • Structure-dependent modifications, such as substitutions on the phenyl ring, influenced the cytotoxicity and efficacy against cancer cells.
CompoundViability (%)Notes
PPCA78–86Moderate activity
Compound 664Enhanced activity with 4-chlorophenyl substitution
Compound 761Enhanced activity with 4-bromophenyl substitution

2. Antimicrobial Activity

PPCA has also been evaluated for its antimicrobial properties against various pathogens. The compound was screened against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus.

  • Results :
    • PPCA demonstrated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects are attributed to its ability to inhibit specific kinases involved in inflammatory pathways. This mechanism may reduce the expression of pro-inflammatory cytokines through modulation of the NF-kB signaling pathway.

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of the carboxylic acid group and the phenyl substitution on the pyrrolidine ring are crucial for enhancing the biological activity of PPCA. Variations in the phenyl group can lead to significant changes in pharmacological effects.

Compound NameStructure TypeUnique Features
2-Phenylpyrrolidine-2-carboxylic acidPyrrolidine derivativeDifferent position of phenyl substitution
5-Oxo-1-phenyl-pyrrolidine-2-carboxylic acidOxo derivativePresence of an oxo group enhancing reactivity

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of PPCA in drug development:

  • Anticancer Studies : Research involving A549 cells demonstrated that certain derivatives of PPCA exhibited enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
  • Antimicrobial Evaluation : Screening against resistant bacterial strains revealed promising results, positioning PPCA as a candidate for further development in antimicrobial therapies.
  • Mechanistic Insights : Investigations into the mechanisms by which PPCA exerts its effects have provided insights into its role as an enzyme modulator, influencing various biochemical pathways critical for cellular function.

科学研究应用

Chemical Properties and Structure

1-Phenylpyrrolidine-2-carboxylic acid has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and a molecular weight of 191.23 g/mol. Its structure features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group, making it a versatile scaffold for further chemical modifications.

Anticancer Activity

Research has indicated that this compound derivatives can enhance the efficacy of anticancer drugs. For instance, one study demonstrated that a related compound augmented the cytotoxic effects of sorafenib in murine hepatocellular carcinoma cells by interfering with lipid signaling pathways, which reduced the expression of multidrug resistance transporters . This mechanism suggests potential applications in overcoming drug resistance in cancer therapy.

NMDA Receptor Antagonism

Another significant application is its role as an NMDA receptor antagonist. Compounds derived from this compound have shown promise in modulating NMDA receptor activity, which could be beneficial in treating conditions associated with excitotoxicity, such as neurodegenerative diseases . The ability to selectively target peripheral NMDA receptors without affecting central nervous system functions opens new avenues for research and therapeutic development.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies. One notable approach involves the transformation of itaconic acid into substituted pyrrolidine derivatives via a series of reactions, including Masamune-Claisen condensation and cyclization . These synthetic routes are crucial for producing analogs with enhanced biological activity.

Derivative Exploration

The exploration of derivatives such as 1-(sulfonyl)-N-phenylpyrrolidine-2-carboxamides has been documented for their biological screening potential . These derivatives may exhibit varied pharmacological profiles, making them candidates for further investigation in drug discovery efforts.

Case Studies

Study Focus Findings
Study on NMDA AntagonismEvaluated the effects of 1-phenylpyrrolidine derivatives on NMDA receptorsShowed significant inhibition of NMDA-induced calcium influx in murine HCC cells, indicating potential for cancer treatment
Anticancer EfficacyInvestigated the enhancement of sorafenib actionFound that derivatives increased drug accumulation in cancer cells by downregulating MDR transporters
Synthetic PathwaysDeveloped methods for synthesizing derivativesDocumented efficient routes for creating various substituted pyrrolidines from itaconic acid

相似化合物的比较

Key Observations:

  • Substituent Effects : The phenyl group in this compound enhances lipophilicity compared to aliphatic substituents (e.g., methyl or tert-butoxycarbonyl groups), impacting membrane permeability in drug design .
  • Solubility: Electron-withdrawing groups (e.g., phenoxycarbonyl in ) reduce solubility in aqueous media, whereas polar groups (e.g., oxo in ) improve it.
  • Stereochemical Complexity : Enantiopure forms (e.g., (S)-1-phenylpyrrolidine-2-carboxylic acid) are critical for bioactive molecule synthesis, with optical rotation data ([α]D) serving as a key quality metric .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenylpyrrolidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : A common approach involves asymmetric synthesis using chiral auxiliaries or catalytic methods. For example, (S)-1-Phenylpyrrolidine-2-carboxylic acid was synthesized via cyclization of a proline-derived intermediate, achieving enantiomeric purity confirmed by optical rotation ([α]D²³ = −47.2 in CHCl₃) and NMR spectroscopy . To ensure purity, chiral HPLC or polarimetry should be employed post-synthesis.

Q. How can the solubility of this compound be optimized for biological assays?

  • Methodological Answer : Solubility varies with pH and solvent polarity. In aqueous buffers (pH 7.4), use co-solvents like DMSO (≤10%) or cyclodextrin-based carriers. For organic phases, chloroform or dichloromethane is effective. Pre-saturation studies in target solvents are critical to avoid precipitation during assays .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include δ = 2.05–2.13 ppm (C4-H), 3.31 ppm (C5-H), and aromatic protons at 6.64–7.30 ppm .
  • IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and broad O-H/N-H bands at 2800–3250 cm⁻¹ .
  • Polarimetry : Validate enantiopurity using reported optical rotation values .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine ring impact the biological activity of this compound derivatives?

  • Methodological Answer : Substituents at the C3/C4 positions alter conformational flexibility and receptor binding. For example, 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides showed enhanced AT₁ receptor affinity when a pentanoyl group was introduced at C1. Activity assays (e.g., radioligand binding) combined with molecular docking can rationalize structure-activity relationships .

Q. What strategies resolve contradictions in solubility or stability data reported for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in solvent systems, pH, or storage conditions. Replicate experiments under standardized protocols (e.g., USP buffer pH 7.4, inert atmosphere). Use accelerated stability studies (40°C/75% RH) to assess degradation pathways. Cross-validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How can enantioselective synthesis of this compound be scaled without compromising chiral integrity?

  • Methodological Answer : Catalytic asymmetric hydrogenation using Ru-BINAP complexes or enzymatic resolution (e.g., lipase-mediated hydrolysis) are scalable. Monitor enantiomeric excess (ee) via chiral HPLC at critical steps. For industrial-scale processes, continuous flow reactors improve reproducibility .

Q. What are the key considerations for designing this compound derivatives as protease inhibitors?

  • Methodological Answer :

  • Structural Mimicry : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to enhance binding without ionizability loss .
  • Conformational Restriction : Introduce sp³-hybridized substituents (e.g., 4-phenyl groups) to lock the pyrrolidine ring into bioactive conformations .
  • Assay Design : Use FRET-based enzymatic assays and crystallography to validate target engagement .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。